![molecular formula C7H7ClN2O B2589773 2-氯-7,8-二氢-5H-吡喃并[4,3-D]嘧啶 CAS No. 1260669-93-9](/img/structure/B2589773.png)
2-氯-7,8-二氢-5H-吡喃并[4,3-D]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound that belongs to the class of pyrano[4,3-D]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of pyrano[4,3-D]pyrimidine derivatives has been reported in various studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be represented by the InChI code: 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 .科学研究应用
合成吡喃并[4,3-d]嘧啶衍生物
研究表明,吡喃并[4,3-d]嘧啶衍生物可以通过多种方法合成,为具有潜在生物活性的新化学实体的开发做出了贡献。例如,一项研究详细介绍了通过使氯代羰基异氰酸酯与烯胺腈反应来制备这些衍生物,从而导致对氮亲核试剂和活性亚甲基表现出反应性的化合物。这种合成途径为在药物化学和药物开发中具有潜在应用的新化合物创造了途径(Abdel-Razik, 2003)。
抗菌和抗惊厥活性
一些2-氯-7,8-二氢-5H-吡喃并[4,3-D]嘧啶的衍生物已被研究其抗菌和抗惊厥活性。例如,一项特定研究合成了吡喃并[4″,3″:4′,5′]吡啶并-[3′,2′:4,5]噻吩并[3,2-d]嘧啶的氨基、烷氧基和烷基硫基衍生物,并探讨了它们的抗惊厥活性,揭示了这些化合物潜在的治疗应用(Dashyan et al., 2016)。
神经活性
对吡喃并[4,3-d]嘧啶衍生物的神经营养特性的进一步研究表明,几种合成的化合物表现出显着的神经营养作用。这一发现表明这些化合物在神经系统疾病新疗法的开发中具有潜力(Sirakanyan et al., 2014)。
合成途径和结构分析
该研究还扩展到构建吡喃并[4,3-d]嘧啶衍生物的合成途径及其结构分析。一项研究报道了吡喃并[4,3-b]噻吩(呋喃)-吡啶的新稠合衍生物的合成,提供了对环化反应的最佳条件和合成化合物的结构特征的见解(Dabaeva et al., 2019)。
在杂环合成中的用途
嘧啶硫酮,包括那些与2-氯-7,8-二氢-5H-吡喃并[4,3-D]嘧啶相关的嘧啶硫酮,在杂环合成中用作构件。它们能够创造出具有预期生物活性的各种杂环化合物,突出了它们在药物和农用化学品合成中的重要性(Elian et al., 2014)。
作用机制
Target of Action
The primary target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the Poly (ADP-ribose) polymerases-1 (PARP-1) enzyme . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine interacts with the amino acids present in the NI site of the PARP-1 enzyme . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Biochemical Pathways
The action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the inhibition of the PARP-1 enzyme, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .
生化分析
Biochemical Properties
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can induce changes in gene expression that lead to altered cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as promoting cell differentiation and inhibiting tumor growth. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The interaction of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine with cytochrome P450 enzymes is particularly noteworthy, as it influences the compound’s metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications play a role in directing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine to specific subcellular compartments. For instance, phosphorylation and ubiquitination can influence the compound’s localization and stability within the cell .
属性
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVPWVMJFMWDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260669-93-9 |
Source


|
| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
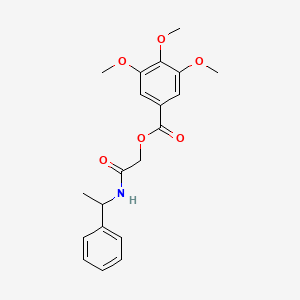
![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)
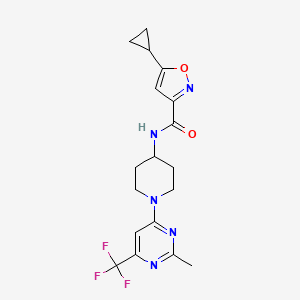
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

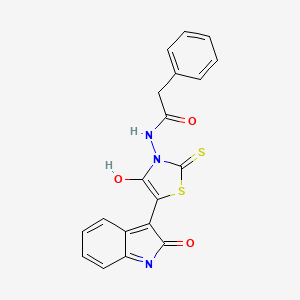
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
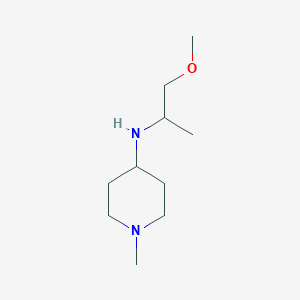
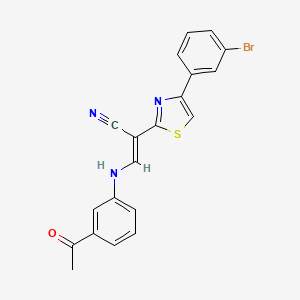
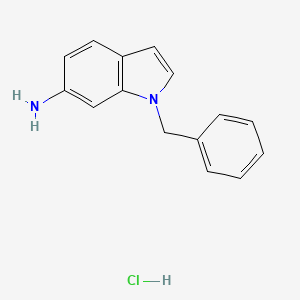
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)